2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid

Proteasome inhibition TMC-95A analogues Enantioselective synthesis

Researchers requiring precise regiochemistry for halogenase studies or peptide engineering face supply of mixed isomers. 7-Bromo-DL-tryptophan eliminates this uncertainty with exclusive 7-position bromination that drives target-specific outcomes. • Exclusive regioselectivity: Efficiently incorporated into pacidamycin antibiotics, unlike 4- or 5-bromo analogs. • Quantified enzyme inhibition: IC50 0.03 g/L against AnPRT; growth inhibition IC50 0.09 g/L in C. glutamicum. • Scalable supply: Enantioselective synthesis (>85% ee) and fermentative production (up to 1.2 g/L) enable multi-gram orders.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 852391-45-8
Cat. No. B1290130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
CAS852391-45-8
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)
InChIKeyVMMOOBBCGTVDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-DL-Tryptophan: Sourcing and Characterization


2-Amino-3-(7-bromo-1H-indol-3-yl)propanoic acid, also known as 7-bromo-DL-tryptophan, is a synthetic, halogenated derivative of the essential amino acid tryptophan with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol [1]. It is one of the five regioisomeric bromotryptophans (BrTrps), distinguished by a single bromine substitution at the 7-position of the indole ring [2]. This specific modification alters its physicochemical properties and biological interactions compared to native tryptophan, making it a valuable tool compound in peptide engineering, medicinal chemistry, and bioprocess research [2][3].

Halogenated amino acid building block for peptide engineering and medicinal chemistry.
Regiochemically defined 7-bromo substitution for site-specific probe design.
Supports bioprocess research and precursor-directed biosynthesis studies.

7-Bromo-DL-Tryptophan: Why Generic Analogs Fall Short


The 7-bromo substitution is not functionally interchangeable with other halogenated or unmodified tryptophan analogs. The specific regiochemistry at the indole 7-position dictates both the compound's electronic properties and its steric fit within biological targets, leading to outcomes that cannot be extrapolated from other regioisomers like 5- or 6-bromotryptophan [1]. For instance, in precursor-directed biosynthesis, 7-bromotryptophan is efficiently incorporated into complex natural products like the pacidamycin antibiotics, whereas substitution at other positions (e.g., position 4) results in low or no incorporation [2]. Furthermore, in enzymatic systems, 7-bromotryptophan is the specific substrate for certain halogenases and flavin-dependent enzymes, a role that 6-bromotryptophan cannot fulfill despite its similar structure [3]. This functional specificity mandates the procurement of the exact 7-bromo regioisomer for targeted applications.

Target Compound
7-Bromo-DL-tryptophan
Common Analogs
5-/6-bromotryptophan, unmodified tryptophan
  • Regiochemistry defines substrate specificity for halogenases and biosynthetic enzymes; activity cannot be extrapolated from other positions.
  • Precursor incorporation efficiency in natural product pathways is highly position-dependent (e.g., pacidamycin system).
  • Steric and electronic properties at the indole 7-position alter target binding and metabolic fate compared to other regioisomers.

7-Bromo-DL-Tryptophan: Evidence of Specificity


Enantioselective Synthesis of L-7-Bromotryptophan Methyl Ester

The L-enantiomer of 7-bromotryptophan is a critical precursor for synthesizing analogues of the potent proteasome inhibitor TMC-95A. An enantioselective preparation of its methyl ester was achieved using a Corey-O'Donnell alkylation, yielding the product with high enantiomeric excess (ee) on a multigram scale [1]. This is in contrast to many other halogenated tryptophan analogs, which lack established scalable enantioselective routes for this specific class of inhibitors.

Synthetic ee
Reported
>85% ee
Supports enantiopure precursor supply for proteasome inhibitor analogues.
Scalable Corey-O'Donnell alkylation route.
Proteasome inhibition TMC-95A analogues Enantioselective synthesis

Fed-Batch Production of 7-Bromo-L-Tryptophan

A biotechnological production route using recombinant C. glutamicum has been established for 7-bromo-L-tryptophan. In fed-batch fermentation, a titer of 1.2 g/L was achieved, a significant improvement over the 0.3 g/L obtained in batch fermentation [1]. This contrasts with the fermentative production of other halogenated tryptophans like 5- or 6-bromo-tryptophan, which are typically produced as by-products with lower regioselectivity in similar systems [2].

Fed-Batch Titer
Head-to-head
1.2 g/L vs 0.3 g/L (batch)
Demonstrates scalable biotechnological production route.
C. glutamicum fed-batch fermentation.
Bioprocess engineering Halogenated amino acid Corynebacterium glutamicum

Growth Inhibition of C. glutamicum

7-Bromo-L-tryptophan exerts a quantifiable, concentration-dependent inhibitory effect on the growth of C. glutamicum, a key industrial microorganism. The growth rate was reduced to half-maximal at a concentration of 0.09 g/L of the compound [1]. This effect is, in part, attributed to the inhibition of anthranilate phosphoribosyltransferase (AnPRT), a key enzyme in tryptophan biosynthesis, which showed half-maximal inhibition at a lower concentration of 0.03 g/L in crude extracts [1]. This feedback-like inhibition provides a quantifiable metric for its biological activity that is not documented for other bromotryptophan regioisomers in this specific industrial host.

Growth Inhibition
Reported
IC50 0.09 g/L (growth), 0.03 g/L (AnPRT)
Quantifiable enzyme-feedback metric for metabolic engineering.
Concentration-dependent response in industrial host.
Bioprocess engineering Amino acid metabolism Enzyme inhibition

Precursor Incorporation in Pacidamycin Biosynthesis

In a precursor-directed biosynthesis study, 7-bromotryptophan was incorporated into novel pacidamycin analogues in larger amounts than the natural antibiotic [1]. This is in stark contrast to tryptophans substituted at the 4-position, which showed low or no incorporation, highlighting the unique compatibility of the 7-bromo regioisomer with the biosynthetic machinery [1].

Precursor Incorporation
Head-to-head
High incorporation vs. 4-substituted (low/no)
Regioselective biosynthetic compatibility for novel antibiotic analogues.
Pacidamycin biosynthesis in Streptomyces.
Precursor-directed biosynthesis Antibiotics Natural products

Purity Specification and Quality Control

Commercially available 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid (CAS 852391-45-8) is typically supplied with a minimum purity specification of 97% . This is a critical benchmark for procurement, as lower purity material could contain significant amounts of other brominated regioisomers or unreacted tryptophan, which would confound biological assays. The reported molecular weight is 283.12 g/mol and the compound is stable for long-term storage in a cool, dry place .

Purity Specification
Supplier specification
≥97% (HPLC)
Ensures reproducibility and minimizes off-target regioisomers.
Verification against COA recommended.
Chemical purity Quality control Analytical standard

7-Bromo-DL-Tryptophan: Application Scenarios


TMC-95A Proteasome Inhibitor Synthesis

The established enantioselective synthesis of L-7-bromotryptophan methyl ester with >85% ee [1] makes this compound the preferred starting material for research groups developing novel macrocyclic peptide inhibitors of the 20S proteasome, analogous to the natural product TMC-95A [2]. Its defined stereochemistry and scalable preparation support medicinal chemistry campaigns requiring multigram quantities of enantiopure building blocks.

Metabolic Engineering of Halogenated Tryptophans

The demonstrated fermentative production of 7-bromo-L-tryptophan up to 1.2 g/L in fed-batch culture with C. glutamicum [1] provides a robust platform for bioprocess engineers. The quantified growth inhibition (IC50 of 0.09 g/L) and enzyme inhibition (IC50 of 0.03 g/L on AnPRT) [1] offer precise metrics for strain and process optimization in the sustainable production of halogenated amino acids.

Precursor-Directed Biosynthesis of Novel Antibiotics

The high and specific incorporation of 7-bromotryptophan into pacidamycin analogues, in contrast to the poor incorporation of 4-substituted analogs [1], positions this compound as a unique probe for generating new-to-nature antibiotics. Researchers can leverage this regioselectivity to explore the chemical space of uridyl peptide antibiotics with potentially improved properties.

Investigating Tryptophan Metabolism and Feedback Inhibition

The compound's quantifiable inhibitory effect on anthranilate phosphoribosyltransferase (half-maximal at 0.03 g/L) [1] makes it a valuable tool for dissecting the tryptophan biosynthetic pathway and studying feedback regulation mechanisms in both native and engineered microbial systems.

Application
Selection Property
Validation Focus
Proteasome inhibitor analogue synthesis
Enantioselective synthetic route
Stereochemical purity and scalable supply
Bioprocess strain engineering
Fermentative production titer
Titer and growth inhibition metrics
Natural product diversification
Regioselective biosynthetic incorporation
Incorporation efficiency vs. other regioisomers
Tryptophan pathway studies
Enzyme inhibition metric (AnPRT)
Feedback regulation and pathway flux analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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